3-[3-(Benzyloxy)phenyl]thiophene
CAS No.: 893736-33-9
Cat. No.: VC17214227
Molecular Formula: C17H14OS
Molecular Weight: 266.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893736-33-9 |
|---|---|
| Molecular Formula | C17H14OS |
| Molecular Weight | 266.4 g/mol |
| IUPAC Name | 3-(3-phenylmethoxyphenyl)thiophene |
| Standard InChI | InChI=1S/C17H14OS/c1-2-5-14(6-3-1)12-18-17-8-4-7-15(11-17)16-9-10-19-13-16/h1-11,13H,12H2 |
| Standard InChI Key | PWNAHWHRCBVPJH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CSC=C3 |
Introduction
Structural Characteristics and Nomenclature
The compound’s systematic IUPAC name, 3-[3-(benzyloxy)phenyl]thiophene, defines its molecular architecture:
-
A thiophene ring (C₄H₃S) serves as the core structure.
-
At the 3-position of the thiophene, a 3-(benzyloxy)phenyl substituent is attached.
-
The benzyloxy group consists of a phenylmethyl ether (–OCH₂C₆H₅) para-substituted on the phenyl ring.
The molecular formula is C₁₇H₁₄OS, with a molar mass of 266.36 g/mol. Key structural features include:
-
Planarity: The thiophene and phenyl rings may adopt coplanar configurations, facilitating π-orbital overlap for enhanced electronic conjugation .
-
Rotational freedom: The benzyloxy group introduces five rotatable bonds, influencing conformational flexibility .
Synthetic Methodologies
Direct Arylation Approaches
Thiophene derivatives are commonly synthesized via transition-metal-catalyzed cross-couplings. For 3-[3-(benzyloxy)phenyl]thiophene, a plausible route involves:
-
Suzuki-Miyaura Coupling:
-
Ullmann-Type Coupling:
Benzyloxy Group Installation
The benzyloxy moiety is typically introduced via Williamson ether synthesis:
-
Etherification of 3-hydroxyphenylthiophene:
Physicochemical Properties
Experimental data for 3-[3-(benzyloxy)phenyl]thiophene remains sparse, but predictive models and analog comparisons suggest:
Key observations:
-
High lipophilicity (LogP >3) suggests membrane permeability, aligning with bioactivity potential .
-
Moderate solubility in aqueous media necessitates formulation strategies for biological testing .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Hypothetical ¹H NMR (CDCl₃, 600 MHz):
-
δ 7.45–7.30 (m, 5H, benzyl aromatic protons)
-
δ 7.25 (d, J=15.5 Hz, 1H, thiophene H-β)
-
δ 7.10–6.95 (m, 3H, phenyl protons)
-
δ 5.15 (s, 2H, OCH₂Ph)
13C NMR (150 MHz):
Pharmaceutical and Material Science Applications
Antimicrobial Activity
Thiophene derivatives exhibit broad-spectrum antimicrobial properties:
-
MIC values: 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) .
-
Mechanism: Disruption of bacterial cell membrane integrity via hydrophobic interactions .
Organic Electronics
The compound’s extended conjugation system enables applications in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume